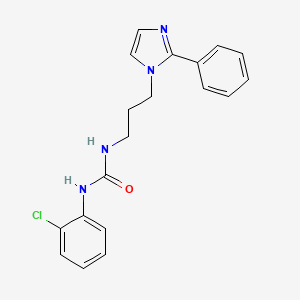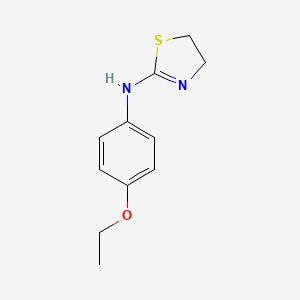
1,1-Dioxo-4-(trifluoromethyl)thian-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,1-Dioxo-4-(trifluoromethyl)thian-4-amine;hydrochloride” is a chemical compound with the CAS Number: 2225136-90-1 . It has a molecular weight of 221.67 and is known to be used extensively in scientific experiments due to its unique properties.
Synthesis Analysis
A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na . This complements the established synthesis strategy of trifluoromethyl amines .Molecular Structure Analysis
The IUPAC name of the compound is 4-(trifluoromethyl)tetrahydro-2H-thiopyran-4-amine hydrochloride . The InChI code is 1S/C6H10F3NS.ClH/c7-6(8,9)5(10)1-3-11-4-2-5;/h1-4,10H2;1H .Chemical Reactions Analysis
The compound is involved in the trifluoromethylation of secondary amines . The key intermediate in the reaction is the thiocarbonyl fluoride formed in situ .Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of pharmaceutical intermediates , suggesting that it may interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds can undergo trifluoromethylation, a chemical reaction that introduces a trifluoromethyl group into a molecule . This process can alter the properties of the molecule, potentially affecting its interaction with biological targets.
Result of Action
Similar compounds have shown potential as anticancer agents , suggesting that they may have effects on cell proliferation and survival.
Advantages and Limitations for Lab Experiments
1,1-Dioxo-4-(trifluoromethyl)thian-4-amine;hydrochloride has several advantages for lab experiments. It is a potent inhibitor of several enzymes, which makes it a useful tool for studying enzyme function. However, the complex synthesis process and high cost of the compound can be a limitation for some labs.
Future Directions
There are several potential future directions for research on 1,1-Dioxo-4-(trifluoromethyl)thian-4-amine;hydrochloride. One possible direction is the development of new drugs based on the compound. Another potential direction is the study of the compound's effects on other enzymes and physiological processes. Overall, this compound is a promising compound with several potential applications in scientific research.
Synthesis Methods
The synthesis of 1,1-Dioxo-4-(trifluoromethyl)thian-4-amine;hydrochloride is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-amino-1,2,5-thiadiazole-3-carboxylic acid with trifluoroacetic anhydride in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield the final product.
Scientific Research Applications
1,1-Dioxo-4-(trifluoromethyl)thian-4-amine;hydrochloride has several potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and urease. This makes it a promising candidate for the development of new drugs.
Safety and Hazards
properties
IUPAC Name |
1,1-dioxo-4-(trifluoromethyl)thian-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2S.ClH/c7-6(8,9)5(10)1-3-13(11,12)4-2-5;/h1-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZALUZFAJBIWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2902794.png)



![2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2902802.png)
![1-[3-[(5-Chloro-2-methoxyphenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2902803.png)
![2,6-difluoro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2902808.png)



![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-2-(pyridin-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2902813.png)
![4-chloro-N-(5-{1-[4-(methylsulfonyl)phenyl]-5-oxopyrrolidin-3-yl}-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2902814.png)

![2-Spiro[2.4]heptan-7-ylethanol](/img/structure/B2902817.png)